
1-(3,4-Dihydroxynaphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, featuring hydroxyl groups at the 3 and 4 positions and an ethanone group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxynaphthalen-1-yl)ethanone typically involves the hydroxylation of naphthalene derivatives followed by acetylation. One common method is the hydroxylation of 1-naphthol to produce 3,4-dihydroxy-1-naphthol, which is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dihydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(3,4-dihydroxynaphthalen-1-yl)ethanol.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
1-(3,4-Dihydroxynaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dihydroxynaphthalen-1-yl)ethanone involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by interacting with specific proteins and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: Similar structure but with methoxy groups instead of hydroxyl groups.
1-(3,4-Dihydroxyphenyl)ethanone: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
1-(3,4-Dihydroxynaphthalen-1-yl)ethanone is unique due to its naphthalene backbone, which provides distinct electronic and steric properties compared to its phenyl analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H10O3 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1-(3,4-dihydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-11(14)12(15)9-5-3-2-4-8(9)10/h2-6,14-15H,1H3 |
Clé InChI |
NDMSNGJXHNORRD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C2=CC=CC=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


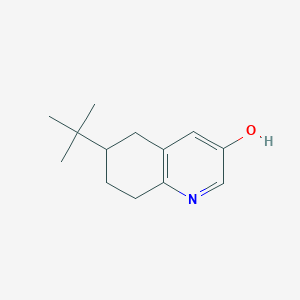
![6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15069349.png)
![4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)

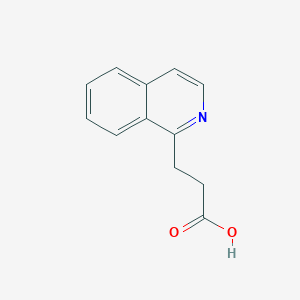


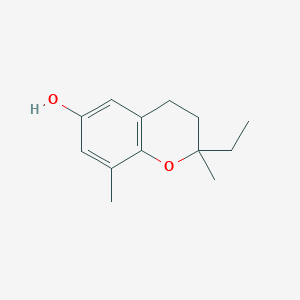
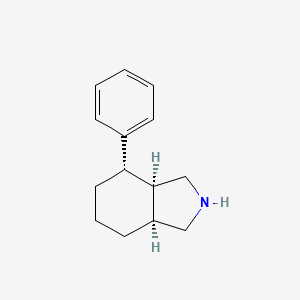
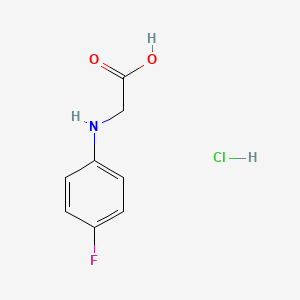

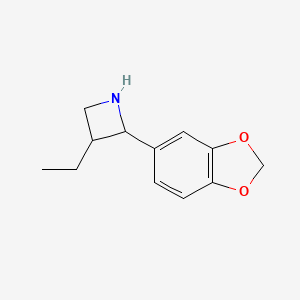
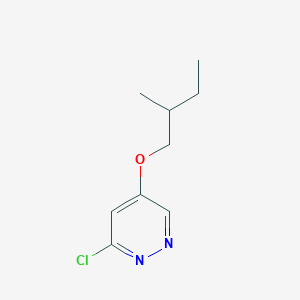
![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)
